molecular formula C25H23NO3 B2614614 1'-(2-(Naphthalen-1-yl)acetyl)spiro[chroman-2,4'-piperidin]-4-one CAS No. 877811-25-1

1'-(2-(Naphthalen-1-yl)acetyl)spiro[chroman-2,4'-piperidin]-4-one

Cat. No.: B2614614
CAS No.: 877811-25-1
M. Wt: 385.463
InChI Key: OCHUDVIWRHMVIC-UHFFFAOYSA-N
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Description

1’-(2-(Naphthalen-1-yl)acetyl)spiro[chroman-2,4’-piperidin]-4-one is a complex organic compound that features a spiro structure, integrating a chroman and piperidin ring system with a naphthalen-1-yl acetyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1’-(2-(Naphthalen-1-yl)acetyl)spiro[chroman-2,4’-piperidin]-4-one typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Naphthalen-1-yl Acetyl Intermediate: This step involves the acetylation of naphthalene using acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Spiro Chroman Formation: The chroman ring is synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde under acidic conditions.

    Coupling Reaction: The final step involves coupling the naphthalen-1-yl acetyl intermediate with the spiro chroman-piperidin structure. This is typically achieved through a nucleophilic substitution reaction, using a base such as sodium hydride to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include:

    Continuous Flow Chemistry: To enhance reaction efficiency and scalability.

    Catalyst Optimization: Using more efficient or recyclable catalysts to reduce costs and environmental impact.

    Purification Techniques: Employing advanced purification methods such as high-performance liquid chromatography (HPLC) to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions: 1’-(2-(Naphthalen-1-yl)acetyl)spiro[chroman-2,4’-piperidin]-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert ketone groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the acetyl group, where nucleophiles such as amines or thiols replace the acetyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride as a base in an aprotic solvent like dimethylformamide (DMF).

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1’-(2-(Naphthalen-1-yl)acetyl)spiro[chroman-2,4’-piperidin]-4-one has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Material Science: The compound’s unique spiro structure makes it a candidate for use in organic electronics and photonics.

    Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its complex structure and potential biological activity.

Mechanism of Action

The mechanism of action of 1’-(2-(Naphthalen-1-yl)acetyl)spiro[chroman-2,4’-piperidin]-4-one involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with enzymes or receptors, altering their activity. For instance, it could inhibit enzymes involved in inflammatory pathways.

    Pathways Involved: The compound may modulate signaling pathways such as the NF-κB pathway, which is crucial in inflammation and cancer.

Comparison with Similar Compounds

Similar Compounds:

    Spiro[chroman-2,4’-piperidin]-4-one: Lacks the naphthalen-1-yl acetyl group, which may reduce its biological activity.

    Naphthalen-1-yl Acetyl Derivatives: Compounds with similar acetyl groups but different core structures.

Uniqueness: 1’-(2-(Naphthalen-1-yl)acetyl)spiro[chroman-2,4’-piperidin]-4-one is unique due to its combined spiro and naphthalen-1-yl acetyl structure, which imparts distinct chemical and biological properties not found in simpler analogs.

Properties

IUPAC Name

1'-(2-naphthalen-1-ylacetyl)spiro[3H-chromene-2,4'-piperidine]-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO3/c27-22-17-25(29-23-11-4-3-10-21(22)23)12-14-26(15-13-25)24(28)16-19-8-5-7-18-6-1-2-9-20(18)19/h1-11H,12-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCHUDVIWRHMVIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CC(=O)C3=CC=CC=C3O2)C(=O)CC4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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